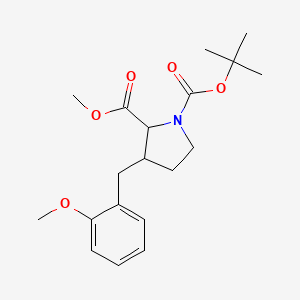
tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate, or TBHP, is a synthetic organic compound that has been widely studied for its potential applications in various scientific fields. TBHP is a colorless, volatile liquid with a boiling point of about 100°C and a melting point of -25°C. It is soluble in many organic solvents, such as ethanol, acetone, and ethyl acetate. TBHP is a widely used reagent in organic synthesis, and has been used in the manufacture of pharmaceuticals, insecticides, and other industrial products. It has also been studied for its potential use in medical and biological research.
Aplicaciones Científicas De Investigación
TBHP has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in the synthesis of pharmaceuticals and other industrial products. TBHP has also been studied for its potential use in medical and biological research, such as in the study of enzyme inhibition and protein folding.
Mecanismo De Acción
TBHP is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of drugs and other compounds. It is believed to act by binding to the active site of the enzyme and blocking its activity. TBHP is also believed to interact with other proteins, such as receptors and ion channels, and to modulate their activity.
Efectos Bioquímicos Y Fisiológicos
TBHP has been studied for its potential effects on biochemical and physiological processes. In animal studies, TBHP has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the levels of certain enzymes involved in drug metabolism. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the levels of certain hormones associated with obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBHP has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low boiling point, and is soluble in many organic solvents. It is also relatively inexpensive and easy to obtain. However, TBHP is also volatile and flammable, and must be handled with care. Additionally, it has a relatively high boiling point, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of TBHP in scientific research. It could be used to further study the mechanism of enzyme inhibition, or to study the effects of TBHP on other proteins, such as receptors and ion channels. It could also be used to study the effects of TBHP on biochemical and physiological processes, such as inflammation and obesity. Additionally, TBHP could be used to further study its potential use in the manufacture of pharmaceuticals and other industrial products. Finally, TBHP could be used to study its potential use in medical and biological research, such as in the study of protein folding and enzyme inhibition.
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISTZHMQLVYZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185803 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |
CAS RN |
632352-57-9 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632352-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B1467655.png)




![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)




